Product packaging for 5-Bromo-7-ethylindoline-2,3-dione(Cat. No.:CAS No. 34921-60-3)

5-Bromo-7-ethylindoline-2,3-dione

Cat. No.: B1336231
CAS No.: 34921-60-3
M. Wt: 254.08 g/mol
InChI Key: CTGQHGOEVARVKX-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indoline-2,3-dione (Isatin) Scaffold in Organic Chemistry

Isatin (B1672199) was first synthesized in 1841 by Erdmann and Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. scielo.brbiomedres.ussemanticscholar.org For over a century, it was primarily regarded as a synthetic compound. However, its discovery in various plants, such as those of the Isatis genus and the cannonball tree (Couroupita guianensis), and even as a metabolic derivative of adrenaline in humans, highlighted its natural significance. wikipedia.orgnih.gov

The isatin scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of pharmacological properties. nih.govmdpi.comresearchgate.net Its unique structure, containing a fused aromatic ring, a ketone, and a γ-lactam moiety, allows for diverse chemical modifications. wikipedia.org This versatility has led to the synthesis of a vast library of isatin derivatives with applications as anticonvulsants, anticancer agents, and antimicrobials, among others. nih.govresearchgate.netrsc.org The development of synthetic methods like the Sandmeyer and Stolle syntheses has further facilitated the exploration of isatin chemistry. biomedres.usnmc.gov.in

Structural Variations and Substituent Effects in Indoline-2,3-dione Derivatives

The chemical reactivity and biological activity of isatin derivatives are highly dependent on the nature and position of substituents on the indoline-2,3-dione ring system. nih.govmdpi.com The isatin core can undergo various reactions, including N-substitution at the nitrogen atom, electrophilic aromatic substitution at the C-5 and C-7 positions of the benzene (B151609) ring, and nucleophilic addition at the C-3 carbonyl group. wikipedia.org

The electronic properties of substituents play a crucial role in directing these reactions. Electron-donating groups on the aromatic ring generally enhance the reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. tandfonline.comtandfonline.com For instance, the presence of electron-withdrawing groups, such as halides, at the C-5 position can increase the electrophilicity of the C-3 carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. researchgate.net The position of the substituent also matters; for example, C-5 and C-6 substituted isatins have shown increased binding affinity to certain biological targets. nih.gov

Furthermore, modifications at the N-1 position with different alkyl or aryl groups can significantly influence the biological properties of the resulting compounds. nih.gov The ability to introduce a wide array of substituents at various positions of the isatin scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly adaptable framework for drug design. mdpi.com

Overview of 5-Bromo-7-ethylindoline-2,3-dione as a Substituted Indoline-2,3-dione System

This compound is a specific derivative of isatin featuring a bromine atom at the C-5 position and an ethyl group at the C-7 position of the indoline (B122111) ring. The presence of the electron-withdrawing bromine atom is expected to influence the electronic properties of the aromatic ring and the reactivity of the carbonyl groups. researchgate.net The ethyl group at the C-7 position introduces a lipophilic substituent, which can affect the molecule's solubility and interaction with biological targets.

The synthesis of related N-alkylated 5-bromo-isatin derivatives has been reported, typically involving the reaction of 5-bromoisatin (B120047) with an appropriate alkyl halide in the presence of a base. chemicalbook.comresearchgate.netnih.gov The crystal structure of the related compound, 5-bromo-1-ethylindoline-2,3-dione, has been determined, providing insight into the molecular geometry of such substituted isatins. researchgate.netnih.gov

While specific research findings on this compound are not extensively detailed in the provided search results, its structural features suggest it would be a subject of interest in medicinal chemistry for the development of new therapeutic agents. The combination of the bromo and ethyl substituents offers a unique profile for potential biological activity.

Data Table of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundNot availableC₁₀H₈BrNO₂254.08Bromo and ethyl substituents on the isatin ring.
5-Bromoisatin (5-Bromoindoline-2,3-dione)87-48-9C₈H₄BrNO₂226.03Precursor for the synthesis of 5-bromo substituted isatins. bldpharm.com
5-Bromo-1-ethylindoline-2,3-dioneNot availableC₁₀H₈BrNO₂254.08N-ethylated derivative of 5-bromoisatin. chemicalbook.comresearchgate.net
7-Bromo-5-methylindoline-2,3-dione108938-16-5C₉H₆BrNO₂240.05Isomeric to a bromo-ethyl derivative, with methyl and bromo groups. sigmaaldrich.comchemicalbook.com
5-Bromo-7-fluoro-1H-indole-2,3-dione380431-78-7C₈H₃BrFNO₂243.02Contains both bromo and fluoro substituents. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1336231 5-Bromo-7-ethylindoline-2,3-dione CAS No. 34921-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQHGOEVARVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429038
Record name 5-bromo-7-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34921-60-3
Record name 5-bromo-7-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Ethylindoline 2,3 Dione

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The analysis of 5-bromo-1-ethylindoline-2,3-dione reveals a detailed three-dimensional structure. The compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit of the crystal contains two independent molecules, labeled as A and B. nih.gov

The indoline (B122111) ring system in both molecules is nearly planar. nih.gov The ethyl group at the N1 position is oriented almost perpendicular to the plane of the indoline ring. researchgate.netnih.gov The dihedral angle between the two independent molecules in the crystal is 6.28(8)°. nih.gov

Table 1: Crystal Data and Structure Refinement for 5-bromo-1-ethylindoline-2,3-dione

ParameterValue
Empirical FormulaC₁₀H₈BrNO₂
Formula Weight254.08
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5198(3)
b (Å)10.0655(3)
c (Å)11.2341(3)
α (°)70.9288(16)
β (°)75.4109(16)
γ (°)85.2199(16)
Volume (ų)984.58(5)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.9
Data sourced from Kharbach et al. (2015). researchgate.net

The solid-state structure of 5-bromo-1-ethylindoline-2,3-dione is stabilized by a network of intermolecular interactions. The two independent molecules, A and B, are linked by C—H···O hydrogen bonds, forming chains that propagate along the [01-1] direction. researchgate.netnih.gov

These chains are further interconnected through a weak, slipped parallel π-π stacking interaction between the aromatic rings of adjacent molecules, with an inter-centroid distance of 3.6107(14) Å. nih.gov Additionally, a short bromine-oxygen interaction (Br···O) with a distance of 3.183(2) Å contributes to the formation of a stable three-dimensional supramolecular architecture. researchgate.netnih.gov

Table 2: Key Intermolecular Interactions in 5-bromo-1-ethylindoline-2,3-dione

Interaction TypeDonor-AcceptorDistance (Å)
C-H···O Hydrogen BondC-H···O-
π-π StackingAromatic Ring - Aromatic Ring3.6107(14)
Bromine-Oxygen InteractionBr···O3.183(2)
Data sourced from Kharbach et al. (2015). researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for monitoring reaction progress, isolating products, and determining the purity of chemical compounds.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions. In the synthesis of 5-bromo-1-ethylindoline-2,3-dione, TLC was used to track the conversion of the starting material, 5-bromo-1H-indole-2,3-dione, to the N-ethylated product. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the disappearance of the starting material spot and the appearance of the product spot can be visualized, indicating the completion of the reaction. nih.govambeed.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to assess the purity of chemical compounds. While a specific, detailed HPLC method for 5-Bromo-7-ethylindoline-2,3-dione is not extensively documented in the literature, a general approach for its purity analysis can be outlined. An isocratic or gradient reversed-phase HPLC method would likely be employed. smolecule.com

A typical HPLC system would consist of a C18 column, a mobile phase composed of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), and a UV detector set to a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound confirm that HPLC is utilized for purity assessment. smolecule.com

Chemical Reactivity and Derivatization Strategies of 5 Bromo 7 Ethylindoline 2,3 Dione

Reactions at the Carbonyl Groups (C2 and C3)

The indoline-2,3-dione scaffold, also known as isatin (B1672199), possesses two carbonyl groups at the C2 and C3 positions, which are key sites for various chemical transformations. The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl.

One of the notable reactions at the C3-carbonyl is its participation in 1,3-dipolar cycloaddition reactions. For instance, after alkylation of the nitrogen at the N1 position, the C=O double bond at the C3 position can act as a dipolarophile. This allows for the synthesis of novel heterocyclic systems. researchgate.net

Reactions at the N1-Position

The nitrogen atom at the N1-position of the indoline (B122111) ring is a versatile site for introducing various substituents, significantly altering the molecule's properties.

N-Acylation Reactions

N-acylation of indoles is a fundamental transformation in organic synthesis. d-nb.info This reaction typically involves the use of an acylating agent to introduce an acyl group onto the nitrogen atom. While specific examples for 5-bromo-7-ethylindoline-2,3-dione are not detailed in the provided context, the general principles of N-acylation of indoles are well-established. d-nb.info This process can be crucial for installing functional groups that can further direct or participate in subsequent reactions.

N-Halogenation Reactions

N-halogenation involves the introduction of a halogen atom to the nitrogen of the indole (B1671886) ring. While direct N-halogenation of this compound is not explicitly described, enzymatic halogenation of indole derivatives is a known process. nih.gov For instance, the RebH enzyme variant can catalyze the halogenation of various indole derivatives. nih.gov This suggests the potential for enzymatic or chemical N-halogenation of the this compound scaffold.

Formation of Schiff Bases at C3

The reactive C3-carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction is a cornerstone in the derivatization of isatins. nih.govnih.govscirp.org The formation of a Schiff base introduces a new imine linkage, which can be a key pharmacophore in biologically active molecules. nih.govnih.gov Studies on various isatin derivatives have shown that these Schiff bases are valuable precursors for synthesizing a wide range of heterocyclic compounds. scirp.orgresearchgate.net

Table 1: Examples of Schiff Base Formation with Isatin Derivatives

Reactant 1Reactant 2Product TypeReference
IsatinPrimary AmineSchiff Base nih.govnih.gov
CefotaximeIsatinSchiff Base scirp.orgresearchgate.net
Nalidixic acid carbohydrazideIsatin derivativesSchiff Base nih.gov

Formation of Mannich Bases

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.govijpsonline.com In the context of isatins, the N-H proton can be sufficiently acidic to participate in the Mannich reaction, leading to the formation of N-aminomethylated derivatives, also known as Mannich bases. ijpsonline.com This reaction provides a straightforward method for introducing an aminomethyl group at the N1-position, which can be a valuable structural motif in medicinal chemistry. nih.gov

Reactions on the Aromatic Ring (C5, C7, and other positions)

The benzene (B151609) ring of the indoline-2,3-dione system is substituted with a bromine atom at the C5 position and an ethyl group at the C7 position. These substituents influence the regioselectivity of further electrophilic aromatic substitution reactions. youtube.commsu.edumsu.edu

The bromine atom is a deactivating but ortho-, para-directing group, while the ethyl group is an activating and ortho-, para-directing group. The interplay of these two substituents will determine the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions like nitration or further halogenation, the incoming substituent would be directed to specific positions on the aromatic ring based on the combined electronic and steric effects of the existing bromo and ethyl groups. youtube.commsu.edumsu.edu

Furthermore, the bromine atom at the C5 position can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of various aryl or vinyl groups at this position, significantly expanding the structural diversity of the derivatives.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the outcome of such reactions is dictated by the combined electronic and steric effects of the existing substituents. The isatin core itself is deactivating due to the electron-withdrawing nature of the carbonyl groups. However, the substituents on the benzene ring, a bromine atom at C5 and an ethyl group at C7, play a crucial role in directing incoming electrophiles.

The ethyl group is an activating, ortho, para-directing group, while the bromine atom is a deactivating, but also ortho, para-directing group. When multiple substituents are present on a benzene ring, the most activating group generally controls the position of further substitution. masterorganicchemistry.com In this case, the activating ethyl group at C7 will direct incoming electrophiles to its ortho (C6) and para (C4) positions. The C4 position is sterically hindered, being situated between the C5-bromo group and the fused pyrrolidine-2,3-dione (B1313883) ring. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered C6 position.

While specific examples of electrophilic substitution on this compound are not extensively documented, the principles of electrophilic aromatic substitution on disubstituted benzenes provide a strong predictive framework for its reactivity. libretexts.orgyoutube.com For instance, halogenation, nitration, or sulfonation would be expected to yield the corresponding 6-substituted derivative as the major product.

Ring Expansion Reactions

The isatin scaffold can undergo ring expansion reactions to yield larger heterocyclic systems, such as quinolines and dibenzo[b,d]azepin-6-ones. nih.govmdpi.com These transformations typically involve the reaction of the C3-carbonyl group with various reagents.

One notable example is the reaction of isatins with in situ generated α-aryldiazomethanes, which leads to the formation of viridicatin (B94306) alkaloids, a class of quinoline (B57606) derivatives. chemicalbook.com This reaction proceeds under metal-free conditions and demonstrates that the isatin ring can be efficiently expanded. Another approach involves a unique two-carbon ring expansion using pyridinium (B92312) bromide and indene-1,3-dione to construct a dibenzo[b,d]azepin-6-one scaffold. mdpi.com The applicability of these ring expansion protocols to this compound offers a pathway to novel, larger heterocyclic structures bearing the bromo and ethyl substituents, which can be valuable for developing new chemical entities. The general reactivity of isatins in these transformations suggests that this compound would serve as a suitable substrate for creating a variety of expanded ring systems. sigmaaldrich.com

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring. nih.gov Isatin and its derivatives can participate in Friedel-Crafts reactions, typically at the C3 position, which bears a reactive carbonyl group. This reaction provides a direct route to 3-substituted-3-hydroxyoxindoles.

Research has demonstrated the Brønsted-acid catalyzed Friedel-Crafts monoalkylation of isatins with indolizines in water, highlighting an environmentally friendly approach. mdpi.com In these reactions, the C3-carbonyl of the isatin is activated by the acid catalyst, making it susceptible to nucleophilic attack by the electron-rich indolizine.

A study specifically involving a substituted isatin, methyl 3-[5-bromo-3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]indolizine-2-carboxylate, was successfully synthesized from the corresponding 5-bromoisatin (B120047). mdpi.com This indicates that the presence of a bromine atom at the C5 position is well-tolerated in this transformation. It is therefore anticipated that this compound would react similarly with various nucleophilic aromatic and heteroaromatic compounds under Friedel-Crafts conditions to afford the corresponding 3-aryl-3-hydroxyindolin-2-one derivatives. The general reaction is outlined below:

Reactant 1Reactant 2CatalystProductReference
This compoundIndole/IndolizineBrønsted Acid3-(Indol-3-yl)-3-hydroxy-5-bromo-7-ethylindolin-2-one libretexts.orgmdpi.com
This compoundPyrroleLewis/Brønsted Acid3-(Pyrrol-2-yl)-3-hydroxy-5-bromo-7-ethylindolin-2-one echemi.com

Aldol (B89426) Condensation Reactions

The C3-carbonyl group of the isatin nucleus is electrophilic and can readily participate in aldol condensation reactions with various carbon nucleophiles, such as enolates derived from ketones and aldehydes. nih.gov This reaction is a powerful tool for constructing a new carbon-carbon bond at the C3 position, leading to the formation of 3-substituted-3-hydroxyoxindoles, which are versatile intermediates for the synthesis of more complex molecules.

A catalyst-free aldol condensation of isatins with a range of aromatic and aliphatic ketones has been developed, proceeding under mild conditions in DMF with molecular sieves as an additive. youtube.com This method provides access to a wide array of 3-substituted-3-hydroxyindolin-2-ones in good to excellent yields. Given the general applicability of this reaction to various substituted isatins, this compound is expected to be a suitable substrate. The reaction would involve the formation of an enolate from a ketone, which would then nucleophilically attack the C3-carbonyl of the isatin derivative.

Reactant 1KetoneConditionsProductReference
This compoundAcetoneDMF, Molecular Sieves 4 Å5-Bromo-7-ethyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one youtube.com
This compoundAcetophenoneDMF, Molecular Sieves 4 Å5-Bromo-7-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one youtube.com

Cycloaddition Reactions involving this compound Derivatives

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. The isatin scaffold, particularly through the generation of reactive intermediates, is an excellent substrate for various cycloaddition reactions, leading to the formation of complex heterocyclic systems, including spiro compounds.

1,3-Dipolar Cycloaddition Reactions for Heterocyclic System Formation

The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocycles. researchgate.net Isatin derivatives are frequently used as precursors for the in situ generation of azomethine ylides, which are 1,3-dipoles. These ylides are typically formed through the condensation of the isatin C3-carbonyl group with an α-amino acid, such as proline, followed by decarboxylation.

The resulting azomethine ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to furnish spiro-pyrrolidine and other heterocyclic systems. masterorganicchemistry.com The reaction of 5-bromoisatin derivatives has been successfully employed in such cycloadditions, indicating that the bromo substituent does not impede the reaction. Therefore, this compound can be expected to undergo similar transformations.

The general scheme for this reaction is as follows:

Condensation of this compound with an α-amino acid (e.g., proline) to form an intermediate.

Decarboxylation of the intermediate to generate an azomethine ylide (a 1,3-dipole).

Reaction of the azomethine ylide with a dipolarophile (e.g., an activated alkene) to yield a spiro-heterocyclic product.

This strategy allows for the creation of complex molecular architectures with multiple stereocenters in a highly regio- and diastereoselective manner.

Spiro Compound Formation

Spiro compounds, which contain two rings connected by a single common atom, are a prominent feature in many natural products and pharmaceutically active molecules. The C3 position of the isatin core is a spirocyclic center in a vast number of these compounds. This compound is an excellent starting material for the synthesis of novel spirooxindoles.

As mentioned in the previous section, the 1,3-dipolar cycloaddition of azomethine ylides derived from isatins is a primary method for the synthesis of spiro-pyrrolidinyl oxindoles. masterorganicchemistry.com

Another powerful method for spiro compound formation is the multi-component reaction. For example, a one-pot, three-component reaction of 5-bromoisatin, malononitrile (B47326), and a cyclic 1,3-diketone, catalyzed by nano Ag/kaolin, has been shown to produce spiro[4H-pyran-3,3′-oxindoles] in excellent yields. This reaction proceeds with high efficiency and operational simplicity.

The versatility of this compound as a building block in these reactions is summarized in the table below:

Reaction TypeReactantsProduct TypeReference
1,3-Dipolar CycloadditionThis compound, Proline, DipolarophileSpiro-pyrrolidinyl-oxindole masterorganicchemistry.com
Three-component reactionThis compound, Malononitrile, 1,3-DiketoneSpiro[pyran-oxindole]
Multi-component reaction1-Ethylindoline-2,3-dione, Amine, Diethyl acetylenedicarboxylateSpiro[furan-indoline] mdpi.com

These examples underscore the utility of this compound in the construction of a diverse range of complex spirocyclic scaffolds.

Formation of Coordination Complexes with Metal Ions

The chelating potential of isatin derivatives typically arises from the lone pairs on the oxygen atoms of the dione (B5365651) group and the nitrogen atom of the indoline ring. These sites can potentially coordinate with a variety of metal ions to form stable complexes. However, without experimental evidence or theoretical studies on this compound, any discussion on its specific coordination behavior, the nature of the resulting complexes, or their properties would be purely speculative.

Therefore, this section cannot be completed with scientifically accurate and verifiable information as per the strict requirements of the user. Further experimental research is needed to explore the coordination chemistry of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Ethylindoline 2,3 Dione Systems

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations allow for the exploration of molecular geometries, orbital energies, and electron distribution, which are crucial for predicting chemical reactivity and stability.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For the isatin (B1672199) core, studies have shown that the fused bicyclic system is essentially planar. nih.gov In the case of a related isomer, 5-bromo-1-ethylindoline-2,3-dione, X-ray crystallography confirmed that the indoline (B122111) ring system is nearly planar. The ethyl group, however, was found to be positioned almost perpendicular to the ring system. A similar planarity of the core indoline ring is expected for 5-Bromo-7-ethylindoline-2,3-dione, with the ethyl and bromo substituents lying in or very close to the plane of the ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

While specific values for this compound are not published, DFT studies on other 5-substituted isatin derivatives provide insight into how substituents affect these orbital energies. researchgate.netuokerbala.edu.iq Halogenation, for instance, has been shown to reduce the HOMO-LUMO gap in other aromatic systems, thereby enhancing reactivity. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group on the isatin ring would be expected to modulate the energies of the frontier orbitals.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Isatin (Is)-6.83-2.644.19
5-Fluoro-isatin (5-F-Is)-6.93-2.734.20
5-Chloro-isatin (5-Cl-Is)-6.93-2.844.09
5-Methyl-isatin (5-CH3-Is)-6.50-2.484.02
5-Methoxy-isatin (5-CH3O-Is)-6.18-2.233.95

This table is based on data from a theoretical study on 5-substituted isatin derivatives and is intended to be illustrative. The values were calculated at the B3LYP/6-311G++(2d,2p) level. uokerbala.edu.iq

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For an isatin derivative like this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms at positions 2 and 3, making them prime sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net The bromine atom would also contribute to the electrostatic landscape. The aromatic ring and the N-H group would present distinct electrostatic features influencing intermolecular interactions.

Fukui functions are used within DFT to determine which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis provides a more quantitative measure of local reactivity than MEP maps. Studies on isatin derivatives have employed Fukui function analysis to pinpoint the reactivity of different sites on the molecule, correlating these findings with stability and charge delocalization observed through other methods like Natural Bond Orbital (NBO) analysis. researchgate.net For this compound, this analysis would likely identify the carbonyl carbons as primary electrophilic sites and regions on the benzene (B151609) ring, influenced by the bromo and ethyl groups, as potential nucleophilic sites.

Molecular Modeling and Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. scielo.brmdpi.com

Docking studies performed on a wide array of isatin derivatives have demonstrated their ability to fit into the active sites of various enzymes, such as kinases and caspases, which are important targets in cancer therapy. tandfonline.comresearchgate.netnih.gov These studies consistently reveal the importance of the isatin core in forming key interactions.

Common interactions observed for isatin derivatives include:

Hydrogen Bonding: The carbonyl oxygens and the N-H group of the isatin core are frequently involved in forming hydrogen bonds with amino acid residues in the protein's active site. mdpi.com

Pi-Interactions: The aromatic ring of the isatin system can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

In the case of this compound, the bromine atom could potentially form halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity. The ethyl group would likely engage in hydrophobic or van der Waals interactions within the receptor's binding pocket. Docking studies are essential to confirm these potential interactions and to rationalize the biological activity of the compound. For example, studies on other bromo-substituted indoles have shown that the halogen atom can significantly influence binding and activity. frontiersin.org

Isatin Derivative ClassTarget ProteinKey Interactions Observed
Isatin-SulphonamidesCaspasesVan der Waals, T-shaped π-π, and π-cation interactions. tandfonline.comresearchgate.net
Isatin-SulphonamidesEGFRInteractions with key amino acid residues in the ATP binding site. mdpi.com
N-alkyl and Triazolic IsatinsGSK-3βPolar interactions with the ATP-binding site. scielo.br
Schiff bases of IsatinMtb DNA gyraseStrong interactions with the enzyme active site via the isatin moiety. nih.gov

This table summarizes findings from various docking studies on different classes of isatin derivatives to illustrate common interaction patterns.

Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for screening large compound libraries to identify new potential drug candidates. acs.orgnih.gov For a molecule like this compound, a pharmacophore model can be generated using either ligand-based or structure-based approaches.

Ligand-Based Modeling: In the absence of a known 3D structure of a biological target, a pharmacophore model can be built by aligning a set of active molecules and extracting their shared chemical features. nih.gov For isatin derivatives, which are known to have activities such as antiamyloidogenic or anticancer effects, a training set of analogous compounds with known potencies would be used. nih.govnih.gov The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 2 and 3 are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The nitrogen atom of the indoline ring acts as a hydrogen bond donor.

Aromatic Ring (AR): The benzene ring of the indoline core provides an aromatic feature.

Hydrophobic (H): The ethyl group at position 7 and the bromo-substituted ring contribute to the molecule's hydrophobicity.

A hypothetical pharmacophore generated from a set of active isatin analogs might highlight the importance of these features in a specific spatial arrangement for biological activity.

Structure-Based Modeling: If the crystal structure of a target protein (e.g., an enzyme or receptor) bound to a ligand is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. acs.org This approach provides a more precise model of the features required for molecular recognition.

The features identified in a pharmacophore model are crucial for delineating the structural requirements for a desired activity. acs.org

Application of Computational Tools and Software (e.g., MOE, Autodock4, Gaussian 09W)

A suite of specialized software is employed to carry out computational investigations on molecules like this compound. Each tool serves a specific purpose, from molecular mechanics and visualization to high-level quantum chemical calculations.

Molecular Operating Environment (MOE): MOE is a comprehensive software package used for various molecular modeling tasks. In the context of this compound, it could be used for:

Generating and refining 3D structures of the molecule.

Developing pharmacophore models and performing 3D-QSAR (Quantitative Structure-Activity Relationship) studies. mdpi.com

Preparing the molecule for docking by assigning correct atom types and charges.

Analyzing the results of molecular docking simulations, visualizing binding poses, and identifying key interactions.

Autodock4: Autodock is a widely used program for molecular docking. nih.gov It predicts how a small molecule, such as this compound, binds to a receptor of known 3D structure. The process involves:

Preparing the ligand (the isatin derivative) and the macromolecule (the receptor) by adding charges and defining atom types.

Defining a grid box that encompasses the active site of the receptor.

Running the docking simulation, where the program explores various conformations and orientations of the ligand within the active site using a Lamarckian genetic algorithm.

Analyzing the results, which are clustered into poses and ranked by their predicted binding free energy. Docking studies on similar bromoindole derivatives have been used to predict binding interactions with protein residues. nih.govresearchgate.net

Gaussian 09W: Gaussian is a powerful quantum chemistry software package used to predict the fundamental electronic structure and properties of molecules from first principles. For this compound, it is used for:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Analysis: Confirming the optimized structure is a true minimum on the potential energy surface and predicting vibrational spectra (e.g., IR and Raman).

Predicting Molecular Properties: Calculating electronic properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO).

TD-DFT Calculations: Using Time-Dependent Density Functional Theory to predict electronic transition energies, which correspond to UV-visible absorption and fluorescent emission spectra.

Theoretical Evaluation of Molecular Properties

Theoretical calculations provide invaluable insights into the intrinsic properties of a molecule, which can then be correlated with its macroscopic behavior.

Fluorescent Properties

Isatin and its derivatives can possess interesting fluorescent properties, making them potential candidates for use as fluorescent probes in biological imaging. acs.orgresearchgate.net The fluorescence of a molecule is determined by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical methods, particularly TD-DFT as implemented in Gaussian, can predict the absorption (excitation) and emission wavelengths. acs.org For this compound, the calculation would involve:

Optimizing the ground state geometry (S₀).

Optimizing the first excited state geometry (S₁).

Calculating the vertical excitation energy from the S₀ geometry (corresponding to absorption) and the emission energy from the S₁ geometry (corresponding to fluorescence).

The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group on the aromatic ring is expected to influence the HOMO-LUMO gap and thus the resulting fluorescent properties. Extending the conjugated system and introducing strong electron-acceptor groups are common strategies to increase fluorescence intensity and shift emission to longer wavelengths. acs.org

Table 1: Hypothetical Theoretic al Fluorescent Properties of this compound This table is illustrative and based on general principles for similar compounds.

Parameter Predicted Value Method
Max. Absorption Wavelength (λ_abs) 450 - 480 nm TD-DFT (in silico)
Max. Emission Wavelength (λ_em) 500 - 530 nm TD-DFT (in silico)
Stokes Shift (λ_em - λ_abs) ~50 nm Calculated
Quantum Yield (Φ_F) Moderate Comparative analysis

Correlation of Theoretical Parameters with Experimental Observations

A critical step in computational chemistry is the validation of theoretical models against experimental data. This correlation ensures that the level of theory and basis set used are appropriate for the system under study.

For this compound, several key parameters can be compared. While experimental data for this exact molecule is scarce, data from the closely related 5-bromo-1-ethylindoline-2,3-dione provides a strong basis for comparison. researchgate.netnih.gov

Geometric Parameters: The bond lengths, bond angles, and dihedral angles from a geometry optimization using DFT (e.g., with the B3LYP functional) can be compared to experimental values obtained from X-ray crystallography. A high correlation coefficient (R²) between the calculated and experimental values would validate the computational model. researchgate.net

Table 2: Comparison of Theoretical and Experimental Bond Lengths for an Indoline-2,3-dione Scaffold This table is illustrative. Experimental data is based on the related compound 5-bromo-1-ethylindoline-2,3-dione. Theoretical data is hypothetical for this compound.

Bond Theoretical (Å) (DFT/B3LYP) Experimental (Å) (X-ray)
C=O (Position 2) 1.22 1.21
C=O (Position 3) 1.21 1.20
C-N 1.39 1.38
C-Br 1.91 1.90
C-C (Aromatic) 1.39 - 1.41 1.38 - 1.40

Vibrational Frequencies: The vibrational frequencies calculated from a frequency analysis in Gaussian can be compared to an experimental FTIR spectrum. The calculated frequencies are often systematically scaled to account for anharmonicity and other model limitations. Key vibrational modes, such as the C=O stretches (typically around 1700-1750 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹), provide excellent points of comparison.

By establishing a strong correlation between theoretical predictions and experimental results, computational models can be used with greater confidence to predict other properties that are difficult or costly to measure experimentally, thereby accelerating the discovery and development process.

Structure Activity Relationship Sar Investigations in Substituted Indoline 2,3 Diones

Impact of Substitutions at the 5-Position (e.g., Halogenation) on Molecular Activity Modulations

The substitution pattern on the aromatic ring of the indoline-2,3-dione core plays a critical role in defining its biological and chemical properties. The C5-position is a key site for electrophilic aromatic substitution. researchgate.net Research into the structure-activity relationships of 3-substituted 2-indolinone derivatives has shown that halogenation at this position is a significant factor for enhancing biological activity.

Specifically, the introduction of a halogen, such as chlorine or bromine, at the 5-position has been associated with an increase in activity against a variety of human cancer cell lines, as well as certain bacteria and viruses. researchgate.net For instance, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to leverage this effect, aiming for more potent chemotherapeutic agents. researchgate.net Similarly, 5-bromoisatin (B120047) derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV properties. nih.govresearchgate.net

The electronic nature of the substituent at the C5-position—whether it is electron-donating or electron-withdrawing—can modulate the electrophilicity of the molecule. However, studies have shown that for reactions involving strong nucleophiles, the electronic effects of these substituents may not significantly alter the reaction outcome. nih.gov This suggests a complex interplay between the electronic properties of the substituent and the nature of the interacting species. Interestingly, while electron-withdrawing groups can enhance certain interactions, they can also deactivate the ring and introduce steric hindrance, potentially reducing interactions with a target enzyme. nih.gov

Table 1: Effect of 5-Position Substitution on Biological Activity of Indoline-2,3-dione Derivatives
Substituent at C5Observed Effect on ActivityExample Compound ClassReference
-Cl (Chloro)Increased anticancer, antibacterial, and antiviral activity.5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones researchgate.net
-Br (Bromo)Reported antibacterial, antimicrobial, antifungal, and anti-HIV activities.5-bromoisatin nih.gov
-NO₂ (Nitro)Varied α-glucosidase and α-amylase inhibitory profiles. Can deactivate the ring.Nitro-substituted isatin-based benzene (B151609) sulfonamides nih.gov
-H (Unsubstituted)Lower inhibitory activity compared to halogenated analogues in some studies.Isatin-based benzene sulfonamides nih.gov

Influence of N-Alkylation on Molecular Activity Modulations

Alkylation at the N1-position of the indoline-2,3-dione ring is another key strategy for modifying its molecular activity. The nitrogen atom in the indole (B1671886) nucleus is generally considered to have poor nucleophilicity, but this can be readily overcome by deprotonation to facilitate N-alkylation. nih.govyoutube.com Various synthetic methods have been developed for the efficient N-alkylation of indoline (B122111) and indole derivatives using alcohols or alkyl halides. nih.govorganic-chemistry.org

The introduction of an alkyl group, such as a methyl or ethyl group, directly influences the electronic and steric properties of the molecule. For example, the presence of an electron-releasing methyl group on the nitrogen atom has been shown to accelerate the rate of alkaline hydrolysis of the indoline-2,3-dione ring. researchgate.net

Table 2: Impact of N-Alkylation on Indoline-2,3-dione Properties
N1-SubstituentObserved EffectExample/ContextReference
-CH₃ (Methyl)Accelerates the rate of alkaline hydrolysis (electron-releasing effect).N-methyl isatin (B1672199) researchgate.net
-CH₂CH₃ (Ethyl)Oriented nearly perpendicular to the indoline ring system.5-Bromo-1-ethylindoline-2,3-dione nih.govresearchgate.net
-BenzylUsed in the synthesis of various N-alkylated indoline derivatives.N-benzyl indolines nih.gov
-TosylN-tosyl derivatives prepared for studying reactivity.N-tosyl indoles mdpi.com

Effects of Mannich Base Formation on Molecular Activity Modulations

The formation of Mannich bases represents a significant chemical modification of the indoline-2,3-dione scaffold, often leading to enhanced biological activity. The Mannich reaction, in this context, typically involves the condensation of the acidic N-H group of the isatin ring with formaldehyde (B43269) and a secondary amine (such as piperidine, morpholine, or pyrrolidine). ijpsonline.comresearchgate.net This introduces a new aminomethyl substituent at the N1-position.

Mannich bases derived from isatin and its substituted analogues have been extensively studied for their antimicrobial properties. ijpsonline.com For example, N-Mannich bases of isatin have demonstrated activity against various bacteria, yeasts, and fungi. ijpsonline.com Specifically, Mannich bases of 5-bromo-isatin have been synthesized and evaluated for their biological potential. One study reported that the compound 1-(piperidinomethyl)-5-bromo-3-[3'-(4"-pyridyl)-5'-mercapto-4'-(H)1',2',4"-triazol-4-yl]-imino isatin exhibited the most favorable antibacterial activity among the tested compounds. ijpsonline.com

The mechanism of action for the cytotoxic properties of some Mannich bases is thought to involve their ability to act as alkylating agents. They can be further alkylated to form ammonium (B1175870) salts, which can then eliminate the amine to form reactive enones. These enones can subsequently react with cellular nucleophiles, such as thiol-containing compounds like glutathione, leading to cellular damage. ijpsonline.com

General Principles of Substituent Effects on Reactivity and Molecular Interactions

The reactivity and molecular interactions of the indoline-2,3-dione core are governed by several key principles related to its substituents. The molecule possesses multiple reactive centers, with electrophilic substitution typically occurring at the C5 and C7 positions of the benzene ring, while the C3-carbonyl group is susceptible to condensation reactions. researchgate.net

The electronic nature of substituents on the aromatic ring significantly influences the molecule's reactivity.

Electron-donating groups (EDGs) , such as methyl or methoxy (B1213986) groups, can increase the electron density of the ring system. This can enhance the rate of certain reactions and may lead to increased biological activity by improving interactions with biological targets. nih.govmdpi.com For instance, an electron-releasing methyl group at the N1-position accelerates hydrolysis. researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, decrease the electron density of the ring. This can deactivate the ring towards further electrophilic substitution. nih.gov While EWGs can be beneficial for certain biological activities, they can also reduce interactions with target enzymes due to electronic deactivation and steric hindrance. nih.gov

Applications of 5 Bromo 7 Ethylindoline 2,3 Dione and Its Derivatives in Organic Synthesis

Role as Versatile Chemical Intermediates and Building Blocks

5-Bromo-7-ethylindoline-2,3-dione and its parent compound, 5-bromoisatin (B120047), are recognized as highly versatile intermediates in organic synthesis. researchgate.netnih.gov The reactive dicarbonyl functionality at the C2 and C3 positions, combined with the substituted benzene (B151609) ring, allows for a wide array of chemical transformations. These compounds serve as foundational starting materials for the construction of more complex heterocyclic structures, particularly those with potential pharmaceutical applications. researchgate.netnih.gov

The strategic placement of the bromo and ethyl groups influences the reactivity and solubility of the molecule, making it a desirable building block. For instance, the bromine atom can be a site for various coupling reactions, allowing for the introduction of diverse functional groups. Isatin (B1672199) derivatives are key raw materials for drug synthesis and have been used to create a variety of biologically active compounds. nih.gov The analogous compound, 5-Bromo-7-azaindole, is a critical pharmaceutical intermediate in the synthesis of antitumor drugs, highlighting the importance of the bromo-substituted heterocyclic core in medicinal chemistry. researchgate.netyoutube.com The crystal structure of 5-bromo-1-ethylindoline-2,3-dione has been elucidated, providing precise data on its molecular geometry and solid-state packing, which is crucial information for its use as a synthetic precursor. nih.gov

Precursors for the Synthesis of Diverse Heterocyclic Compounds

A primary application of 5-bromo-substituted indoline-2,3-diones is their role as precursors to a wide range of heterocyclic compounds. acs.orgacs.orgrsc.org The isatin core is readily converted into various cyclic systems through reactions involving its ketone and amide functionalities.

Synthesis of Spiro Heterocycles

The C3-carbonyl group of the indoline-2,3-dione scaffold is particularly amenable to reactions that form spirocyclic systems, which are three-dimensional structures containing two rings connected by a single common atom. researchgate.netacs.org These compounds are of significant interest in drug discovery due to their rigid structures and novel chemical space.

Multi-component reactions involving isatins, an amine source, and a third reactive component are a common and efficient strategy for synthesizing spiro heterocycles. researchgate.netresearchgate.net For example, isatins can react with 1H-pyrazol-5-amines and ketonitriles in the presence of acetic acid under microwave irradiation to produce spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. researchgate.net Another approach involves the reaction of isatins with arylamines and cyclopentane-1,3-dione to yield novel spiro[dihydropyridine-oxindole] derivatives. researchgate.net The isatin nitrogen can also be functionalized, for instance with an allyl group, which can then participate in cycloaddition reactions to form spiro compounds. acs.org

Table 1: Examples of Spiro Heterocycles Synthesized from Isatin Derivatives

Isatin DerivativeReagentsResulting Spiro HeterocycleReference
Isatins1H-Pyrazol-5-amines, KetonitrilesSpiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] researchgate.net
IsatinsArylamines, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles] researchgate.net
1-Allyl-5-bromoindoline-2,3-dione1,3-DipolesSpiro indoline-pyrrolidine/pyrrolo[1,2-c]thiazole systems acs.orgresearchgate.net
IsatinsMalononitrile (B47326), meta-Phenylenediamine2′,7′-Diamino-2-oxo-1′,4′-dihydrospiro[indoline-3,4′-quinoline]-3′-carbonitriles nih.gov

Synthesis of Polyfunctional Heterocyclic Systems

Beyond spirocycles, 5-bromo-substituted indoline-2,3-diones are instrumental in synthesizing a variety of polyfunctional heterocyclic systems. These are molecules that incorporate multiple functional groups and often multiple heterocyclic rings, leading to complex architectures with potential biological activities. acs.orgacs.orgrsc.org

One key method is the 1,3-dipolar cycloaddition reaction, where an alkylated 5-bromoisatin can react with a 1,3-dipole to create five-membered rings. acs.orgacs.orgrsc.org This strategy has been employed to access novel polyfunctional heterocyclic systems. acs.orgacs.orgrsc.org Furthermore, reactions targeting the exocyclic double bond of indole (B1671886) derivatives derived from 5-bromoisatin can lead to significant ring system transformations. For example, the reaction of 5-bromo-3-(1-methylpyrrolidine)ylidene-3H-indole with acidic methylene (B1212753) compounds like 1-phenylbutane-1,3-dione or malononitrile results in the formation of complex azepine and carbazole (B46965) ring systems.

Contributions to Understanding Fundamental Organic Chemical Principles

The study of this compound and its derivatives also contributes to a deeper understanding of fundamental principles in organic chemistry. The synthesis of complex molecules from this scaffold often employs key name reactions and demonstrates important mechanistic concepts.

The use of 1,3-dipolar cycloadditions in the functionalization of 5-bromoisatin derivatives is a practical application of a powerful, stereospecific ring-forming reaction, first generalized by Huisgen. acs.orgacs.orgrsc.org Investigating these reactions helps to explore the scope and limitations of such fundamental transformations.

Additionally, detailed structural analysis of derivatives provides insight into non-covalent interactions. The crystal structure of 5-bromo-1-ethylindoline-2,3-dione reveals how molecules self-assemble in the solid state through a network of C—H⋯O hydrogen bonds and weak, slipped parallel π–π stacking interactions. nih.gov Understanding these forces is crucial for crystal engineering, materials science, and rational drug design, as they govern molecular recognition and packing. The study of reaction mechanisms, such as the one proposed for the three-component synthesis of spiro[dihydropyridine-oxindoles], also advances the fundamental knowledge of reaction pathways. researchgate.net

Development of Novel Organic Molecules with Tunable Properties

The isatin framework, particularly when substituted like in this compound, is a platform for developing novel organic molecules where properties can be systematically tuned. By modifying the substituents on the indole ring or by reacting the dicarbonyl group, chemists can fine-tune electronic, steric, and biological properties.

For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized to optimize their antitumor activity. This work demonstrates how modifying different positions of the core structure can lead to compounds with enhanced potency against various cancer cell lines. Similarly, the synthesis of 5-bromo-substituted derivatives of indole phytoalexins has been explored to improve their antiproliferative effects. These studies exemplify the principle of structure-activity relationships (SAR), a cornerstone of medicinal chemistry, where the isatin scaffold serves as a template for generating libraries of compounds with tunable biological functions.

Fluorescent Molecule Design

The isatin core is an emerging building block for the design of fluorescent molecules and probes. researchgate.net While not all isatin derivatives are inherently fluorescent, the scaffold can be chemically modified to create compounds with desirable photophysical properties. researchgate.net The general strategy involves creating a donor-π-acceptor (D-π-A) electronic structure, which often leads to enhanced fluorescence intensity and a red-shift in emission wavelengths. researchgate.net

The isatin moiety itself can act as an electron-accepting group. By introducing electron-donating groups and extending the π-conjugated system (for example, through the introduction of phenylacetylene (B144264) groups), it is possible to design novel fluorescent isatin derivatives. researchgate.net These molecules can serve as fluorescent probes for detecting ions or for bioimaging applications. For example, certain isatin-based spiro compounds have been synthesized that exhibit high fluorescence quantum yields and can be used for the selective detection of Cu²⁺ ions and for imaging living cells. nih.gov The inherent reactivity of the this compound scaffold makes it a suitable candidate for similar modifications, paving the way for the development of novel fluorescent sensors and materials.

Utility in Material Science Applications (e.g., Corrosion Inhibition)

Chemical Synthesis of Indoline-2,3-dione-Based Corrosion Inhibitors

The development of effective corrosion inhibitors based on the indoline-2,3-dione (isatin) scaffold is a significant area of research in material science. The synthetic strategies employed are designed to create molecules with specific structural features that enhance their ability to protect metals, such as mild steel, from corrosive environments, particularly acidic solutions. The core of these synthetic approaches often involves the modification of the isatin ring system to introduce functional groups that facilitate strong adsorption onto the metal surface.

The synthesis of the isatin core itself can be accomplished through various methods, with the Sandmeyer synthesis being a classic and versatile route. This process typically starts with an appropriately substituted aniline (B41778), which is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like concentrated sulfuric acid, to yield the indoline-2,3-dione ring. For a molecule such as this compound, the synthesis would logically commence from 4-bromo-2-ethylaniline (B1273662).

Once the isatin core is formed, further derivatization is key to enhancing its corrosion inhibition properties. Two primary sites for modification are the nitrogen at position 1 (N-1) and the ketone at position 3 (C-3).

N-Alkylation: The N-1 position can be readily alkylated. For instance, the synthesis of 5-bromo-1-ethylindoline-2,3-dione involves the reaction of 5-bromoisatin with an ethylating agent like ethyl iodide or 1-bromoethane. chemicalbook.comnih.govresearchgate.net This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution. chemicalbook.comnih.govresearchgate.net This modification can influence the electronic properties and solubility of the inhibitor.

Schiff Base Formation: A widely employed strategy to create highly effective corrosion inhibitors is the formation of a Schiff base at the C-3 position. scientific.netrsc.orgresearchgate.net This is achieved through the condensation reaction of the isatin derivative with a primary amine. The resulting imine (C=N) group, along with other heteroatoms in the introduced substituent, provides additional sites for coordination with the metal surface, thereby improving inhibition efficiency. scientific.netresearchgate.net For example, isatin and its derivatives are reacted with compounds like thiosemicarbazide, aniline, or melamine (B1676169) under reflux in a solvent such as ethanol, often with a catalytic amount of acetic acid, to produce the corresponding Schiff bases. scientific.netrsc.orgnih.gov These reactions are generally straightforward and yield the desired products in high purity. nih.gov

The table below outlines a generalized synthetic pathway for creating isatin-based corrosion inhibitors, including the specific step for N-alkylation relevant to the parent compound's derivatives.

StepReaction TypeDescriptionReagents & ConditionsResulting Compound Type
1 N-Alkylation Introduction of an alkyl group at the N-1 position of the isatin ring.Substituted Isatin, Haloalkane (e.g., Ethyl Iodide), K₂CO₃, DMF. chemicalbook.comN-Substituted Isatin Derivative. researchgate.net
2 Condensation Formation of an imine by reacting the C-3 carbonyl group with a primary amine.N-Substituted Isatin, Primary Amine (e.g., Aniline, Thiosemicarbazide), Ethanol, Acetic Acid (catalyst), Reflux. scientific.netnih.govIsatin-derived Schiff Base. scientific.netnih.gov

These synthetic modifications allow for the systematic tuning of the inhibitor's molecular structure. The presence of heteroatoms (N, O, S) and π-electrons in the aromatic and heterocyclic rings are crucial for effective corrosion inhibition, as they are the primary centers for adsorption onto the d-orbitals of the metal. researchgate.netuobaghdad.edu.iq The synthesis of a diverse library of such compounds enables the development of highly efficient, tailor-made corrosion inhibitors for various industrial applications. researchgate.net

Q & A

Basic: What are the key considerations in synthesizing 5-Bromo-7-ethylindoline-2,3-dione to ensure high purity and yield?

Methodological Answer:
Synthesis routes for this compound often involve halogenation and alkylation steps. For example, bromination at the 5-position and ethylation at the 7-position of the indoline-2,3-dione core require precise control of reaction conditions (e.g., temperature, stoichiometry, and catalyst selection). Evidence from analogous syntheses of brominated indoline derivatives highlights the use of palladium-catalyzed cross-coupling reactions or radical bromination strategies to introduce substituents regioselectively . Purification via column chromatography (using silica gel or alumina) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is critical to isolate high-purity product. Yield optimization may require iterative adjustment of reaction time and reagent ratios, particularly when competing side reactions (e.g., over-alkylation) occur .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and assess electronic effects of the bromine and ethyl groups. For instance, deshielding of protons near the bromine atom and splitting patterns due to ethyl group coupling provide structural clues .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry and steric effects. Databases like CCDC (e.g., CCDC-2191474) store crystallographic data for analogous compounds .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting).
  • FT-IR : Identifies carbonyl stretching frequencies (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
    Note: Commercial suppliers may not provide analytical data, necessitating in-house validation .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:
Contradictions often arise from subtle differences in reaction conditions. Systematic approaches include:

  • Reaction kinetic studies : Monitor intermediates via in situ techniques (e.g., ReactIR) to identify rate-limiting steps or side reactions .
  • Solvent and catalyst screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of halogenated intermediates, while ligands like XPhos improve cross-coupling efficiency in Pd-catalyzed reactions .
  • Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting yield. Meta-analyses of published procedures can reveal trends, such as higher yields in anhydrous conditions .

Advanced: What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Model transition states to evaluate activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing bromine may polarize the C-Br bond, facilitating oxidative addition to Pd(0) .
  • Hammett substituent constants : Quantify electronic effects of the ethyl group on reaction centers. A positive σm_m value for bromine could indicate enhanced electrophilicity at the 5-position .
  • Molecular docking (for biological studies) : Predict interactions with enzymes (e.g., kinases) if the compound is a drug candidate. The bromine’s size and hydrophobicity may influence binding affinity .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Brominated compounds can be toxic or irritants .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HBr).
  • Waste disposal : Collect halogenated waste separately in labeled containers for incineration or specialized treatment .
  • Emergency procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Provide safety data sheets (SDS) to medical personnel .

Advanced: How does the bromine substituent influence the electronic properties of indoline-2,3-dione derivatives in material science applications?

Methodological Answer:

  • Electron-withdrawing effect : Bromine increases the electron deficiency of the indoline core, enhancing charge transport in organic semiconductors. This property is leveraged in covalent organic frameworks (COFs) for catalytic or sensing applications .
  • Non-covalent interactions : Bromine’s polarizability facilitates halogen bonding with electron-rich moieties (e.g., carbonyl groups), stabilizing crystal lattices or supramolecular assemblies. Such interactions are critical in designing porous materials with tailored pore sizes (e.g., 7–27 Å in COF-5) .
  • Photophysical studies : UV-vis and fluorescence spectroscopy can assess bromine’s impact on π-π* transitions. Red shifts in absorption spectra may indicate extended conjugation or aggregation .

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